N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide
Description
N-Benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide is a pyridinecarboxamide derivative characterized by a benzyl group, a 2-methoxyethoxy substituent at the pyridine ring’s 2-position, and an N-methylated carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19(13-14-6-4-3-5-7-14)17(20)15-8-9-18-16(12-15)22-11-10-21-2/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYIEFBNRMPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the isonicotinamide core One common method involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with N-methylbenzylamine to yield N-benzyl-N-methylisonicotinamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The piperidine core in introduces conformational flexibility, contrasting with the rigid pyridine ring in the target compound. Piperidine derivatives often exhibit varied pharmacokinetics due to ring saturation .
- Chlorinated benzyl analogues (e.g., ) demonstrate crystallographic hydrogen-bonding networks (N–H⋯O), which may stabilize solid-state structures.
Physicochemical and Pharmacological Comparisons
Table 3: Property Comparison
Analysis :
- The target compound’s methoxyethoxy group balances lipophilicity (LogP ~2.1) and solubility, a critical advantage over highly halogenated derivatives like MSC-5350 (LogP ~4.5) .
- Synthetic routes for benzyl carboxamides (e.g., ) often involve amide coupling or nucleophilic substitution, but the target compound’s ether linkage may require specialized alkoxylation steps.
Research Findings and Data Analysis
- Crystallography : Analogues like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide exhibit chair conformations and hydrogen-bonded chains. The target compound’s methoxyethoxy group may sterically hinder similar packing, affecting crystallization.
- Biological Interactions: While direct data are lacking, pyridinecarboxamides often target enzymes (e.g., kinases) or receptors.
Biological Activity
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzyl group and a methoxyethoxy moiety. This unique structure contributes to its biological activity, particularly in modulating protein interactions and inhibiting specific pathways associated with disease processes.
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Protein-Protein Interactions : The pyridine nitrogen acts as a hydrogen bond acceptor, facilitating interactions with target proteins involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes linked to cancer proliferation, similar to other known inhibitors in clinical use.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro tests against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown promising results. The compound exhibited significant antiproliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth.
The mechanism of action has been explored through various assays:
- Bcl-2 Binding Assay : Compounds similar in structure were tested for their ability to compete with the pro-apoptotic BH3 domain for binding to Bcl-2 protein. Results indicated that N-benzyl derivatives could effectively disrupt this interaction, promoting apoptosis in cancer cells .
Case Studies
- Study on Antiproliferative Effects : A comprehensive study involved synthesizing various derivatives of N-benzyl compounds and evaluating their effects on cancer cell lines. The results demonstrated that modifications to the benzyl moiety significantly influenced the antiproliferative activity, suggesting structure-activity relationships that could guide future drug design .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating tumors. These studies indicated a reduction in tumor size and improved survival rates compared to control groups .
Q & A
Q. What in silico models assess synthetic accessibility for scaled-up production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
